

# An In-Depth Technical Guide to Triacetoneamine Tosylate: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: *Triacetoneamine tosylate*

CAS No.: 29334-13-2

Cat. No.: B1580627

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## Executive Summary

Triacetoneamine (TAA), systematically known as 2,2,6,6-tetramethylpiperidin-4-one, is a cornerstone chemical intermediate with profound utility across diverse industrial and research sectors.<sup>[1][2][3]</sup> Its unique sterically hindered piperidone structure renders it an essential precursor for a myriad of high-value compounds, most notably Hindered Amine Light Stabilizers (HALS) and active pharmaceutical ingredients (APIs).<sup>[2][4][5][6]</sup> This guide focuses on the p-toluenesulfonate (tosylate) salt of triacetoneamine, a formulation that enhances the compound's stability, handling, and utility in synthesis. We will dissect its chemical architecture, delineate its physicochemical properties, provide validated protocols for its preparation and characterization, and explore its critical applications in drug development and materials science, offering field-proven insights for researchers and industry professionals.

## Chemical Identity and Molecular Architecture

The robust functionality of triacetoneamine tosylate stems from the distinct properties of its constituent ions: the sterically hindered triacetoneamine cation and the non-coordinating tosylate anion.

- Parent Compound (Triacetoneamine): The core structure is a piperidine ring featuring a ketone at the 4-position and four methyl groups flanking the nitrogen atom at the 2- and 6-positions.[1] This extensive methylation creates significant steric hindrance, a feature that is central to its role in HALS and as a non-nucleophilic basic scaffold.
- Tosylate Counter-ion: The p-toluenesulfonate anion is the conjugate base of p-toluenesulfonic acid (p-TsOH), a strong organic acid. It is a large, chemically stable, and non-nucleophilic anion, making it an excellent choice for forming crystalline salts with organic bases without interfering in subsequent reactions.

The resulting salt, triacetoneamine tosylate, combines the reactive potential of the triacetoneamine core with the superior handling characteristics of a stable, crystalline solid.

Caption: Ionic structure of Triacetoneamine Tosylate.

## Physicochemical Properties

The conversion of the low-melting, moderately water-soluble triacetoneamine base into its tosylate salt modifies its physical properties, often facilitating easier handling, purification, and storage.

Property	Triacetonamine (Parent Base)	Triacetonamine Tosylate (Salt)	Source(s)
CAS Number	826-36-8	29334-13-2	[4][7]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO	C <sub>16</sub> H <sub>25</sub> NO <sub>4</sub> S	[5][7]
Molar Mass	155.24 g/mol	327.4 g/mol	[5][7]
Appearance	Colorless to pale yellow solid or liquid	White to off-white crystalline solid	[5]
Melting Point	34-43 °C	Data not consistently reported; expected to be significantly higher than the parent base	[4][8][9]
Boiling Point	~205 °C (at 760 mmHg); 102-105 °C (at 24 hPa)	Decomposes upon strong heating	[4]
Solubility	Moderate in water; Soluble in acetone, ethanol, ether	Soluble in polar solvents like methanol, DMSO; sparingly soluble in less polar solvents	[4][8][9]
pKa (of conjugate acid)	~7.9	Not applicable	[10]

## Synthesis and Characterization: A Validated Workflow

The synthesis of triacetonamine tosylate is a two-stage process: first, the formation of the parent amine, followed by its conversion to the tosylate salt. This workflow serves as a self-validating system, where successful isolation of the final crystalline product confirms the efficacy of the preceding steps.

### Stage 1: Synthesis of Triacetonamine

Triacetoneamine is industrially prepared via a poly-aldol condensation of acetone with ammonia, typically catalyzed by an agent like calcium chloride.<sup>[2][4][11]</sup> This reaction involves a complex series of condensations and a final intramolecular cyclization to yield the piperidone ring.

Causality Behind Experimental Design: The choice of acetone and ammonia as starting materials is driven by their low cost and high reactivity. The catalyst's role is to facilitate the initial C-C bond formations. The reaction conditions (temperature and pressure) are optimized to favor the formation of the six-membered ring over oligomeric byproducts.

## Stage 2: Preparation of Triacetoneamine Tosylate (Experimental Protocol)

This protocol describes the straightforward acid-base reaction to form the tosylate salt, a method chosen for its high yield and purity.

Materials:

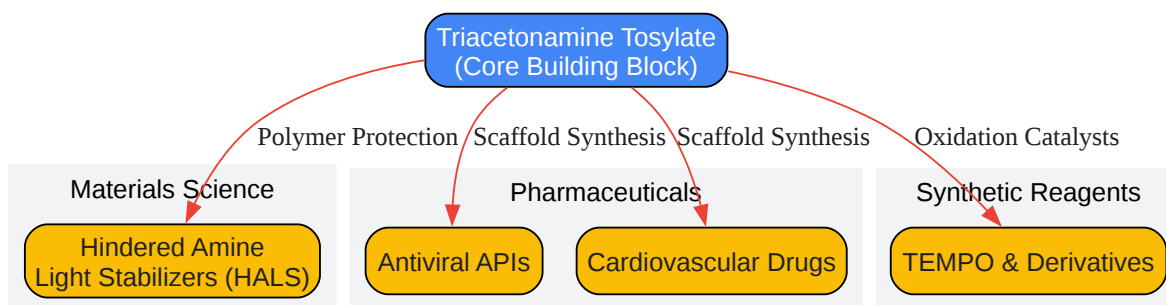
- Triacetoneamine (1.0 eq)
- p-Toluenesulfonic acid monohydrate (1.0 eq)
- Acetone (or Isopropanol) as the reaction solvent
- Diethyl ether (as an anti-solvent)

Step-by-Step Methodology:

- **Dissolution:** Dissolve Triacetoneamine (1.0 eq) in a minimal amount of acetone at room temperature in an Erlenmeyer flask equipped with a magnetic stirrer.
- **Acid Addition:** In a separate beaker, dissolve p-Toluenesulfonic acid monohydrate (1.0 eq) in acetone. Add this solution dropwise to the stirring triacetoneamine solution.
- **Precipitation:** The formation of a white precipitate (triacetoneamine tosylate) should occur almost immediately. Continue stirring for 30 minutes to ensure complete reaction.

- **Crystallization:** To maximize yield, slowly add diethyl ether to the slurry until the solution becomes cloudy. Cool the flask in an ice bath for 1 hour to promote full crystallization.
- **Isolation:** Collect the crystalline solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials.
- **Drying:** Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

**Trustworthiness Through Self-Validation:** This protocol is inherently self-validating. The successful isolation of a crystalline solid with a sharp melting point is a strong indicator of product formation. The subsequent spectroscopic analysis provides definitive structural confirmation. The choice of an anti-solvent like diethyl ether is a classic crystallization technique designed to reduce the solubility of the desired salt, thereby ensuring high recovery.



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Caption: Key application pathways for Triacetonamine Tosylate.

## Safety and Handling

Triacetonamine is classified as a hazardous substance and must be handled with appropriate precautions. [1]The tosylate salt should be treated with similar care.

- GHS Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. [10][12]\* Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [1][5]\* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [1][5]\* Handling: Avoid creating dust. Use in a chemical fume hood to prevent inhalation of dust or vapors.

## Conclusion

Triacetoneamine tosylate stands out as a highly stable and versatile chemical intermediate. Its value is derived from the unique sterically hindered piperidone core of the triacetoneamine cation, while the tosylate anion imparts favorable physical properties for handling and synthesis. For researchers and professionals in materials science and drug development, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in creating next-generation polymers, pharmaceuticals, and synthetic reagents.

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